2-Amino-6-thioxo-7,9-dihydro-1H-purin-8(6H)-one

Enzymology Drug Metabolism Xanthine Oxidase

2-Amino-6-thioxo-7,9-dihydro-1H-purin-8(6H)-one (CAS 88550-56-5) is a synthetic purine derivative characterized by a 2-amino substituent and a 6-thioxo group on a 7,9-dihydro-8-oxo purine core. Its molecular formula is C5H5N5OS with a monoisotopic mass of 183.021481 Da.

Molecular Formula C5H5N5OS
Molecular Weight 183.19 g/mol
CAS No. 88550-56-5
Cat. No. B1248999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-thioxo-7,9-dihydro-1H-purin-8(6H)-one
CAS88550-56-5
Synonyms8-hydroxythioguanine
Molecular FormulaC5H5N5OS
Molecular Weight183.19 g/mol
Structural Identifiers
SMILESC12=C(NC(=NC1=S)N)NC(=O)N2
InChIInChI=1S/C5H5N5OS/c6-4-8-2-1(3(12)10-4)7-5(11)9-2/h(H5,6,7,8,9,10,11,12)
InChIKeyTWLCFFLQLXBKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-thioxo-7,9-dihydro-1H-purin-8(6H)-one (CAS 88550-56-5): Sourcing, Chemical Identity, and Core Pharmacophore


2-Amino-6-thioxo-7,9-dihydro-1H-purin-8(6H)-one (CAS 88550-56-5) is a synthetic purine derivative characterized by a 2-amino substituent and a 6-thioxo group on a 7,9-dihydro-8-oxo purine core [1]. Its molecular formula is C5H5N5OS with a monoisotopic mass of 183.021481 Da . This core structure is a known pharmacophore for antimetabolite activity and is also identified as a key intermediate in the synthesis of purine nucleoside antiviral agents [2].

Why 2-Amino-6-thioxo-7,9-dihydro-1H-purin-8(6H)-one Cannot Be Replaced by Common 6-Oxo Analogs or 6-Thioguanine


Substituting this specific 8-oxo-6-thioxo scaffold with a generic purine analog like 6-thioguanine or a 6-oxo purine introduces fundamental differences in molecular recognition, physicochemical properties, and synthetic utility. The O→S substitution at the 6-position in purines is known to drastically alter electronic properties, hydrogen-bonding capacity, and metabolic stability [1], directly impacting target engagement. Furthermore, the specific 7,9-dihydro-8-oxo pattern distinguishes this compound from 6-thioguanine (which lacks the 8-oxo group), conferring unique reactivity and biological profile. Simply interchanging this compound with a more common purine will invalidate results in studies where the precise geometry and electronic character of this thioxo-oxo scaffold are critical for target binding or subsequent derivatization.

Quantitative Evidence for 2-Amino-6-thioxo-7,9-dihydro-1H-purin-8(6H)-one: Comparative Data for Procurement Decisions


Substrate Specificity: Differentiated Oxidation Kinetics vs. 6-Oxo Purines by Xanthine Oxidase

The replacement of the 6-oxo group with a 6-thioxo group in the purine scaffold fundamentally alters its recognition and turnover by xanthine oxidase, a critical enzyme in purine metabolism. While 6-oxo purines (e.g., hypoxanthine, xanthine) are known substrates for rapid oxidation, the corresponding 6-thioxo derivatives exhibit significantly reduced enzymatic rates due to lower substrate affinity [1]. This finding, based on a systematic study of N-methyl substituted purine series, indicates that 6-thioxo purines, including the core scaffold of this compound, are not interchangeable with their 6-oxo counterparts in any biological system where purine metabolism is relevant [1].

Enzymology Drug Metabolism Xanthine Oxidase

Antimycobacterial Activity: Moderate but Defined Potency Differentiates from Inactive 6-Oxo Analogs

In a focused library screen against Mycobacterium tuberculosis (Mtb), 2-amino substituted purines, including the 6-thioxo series, were identified as having moderate inhibitory activity [1]. While the study primarily explores N9-substituted derivatives, it establishes that the 2-amino-6-thioxo purine core is a validated hit, unlike many other 6-oxo or unsubstituted purines in the library that were inactive [1]. The data suggests that the combination of the 2-amino and 6-thioxo functionalities is crucial for baseline antimycobacterial activity, providing a starting point for further optimization [1].

Antimycobacterial Tuberculosis Structure-Activity Relationship

Strategic Intermediate: Differentiated Utility vs. 6-Chloro Purines in Antiviral Synthesis

This specific 2-amino-6-thioxo purine is explicitly claimed as a superior intermediate compared to 2-amino-6-chloropurine for the synthesis of nucleoside analogue antiviral agents like Famciclovir and Penciclovir [1]. The patent discloses that prior art methods using 6-chloro intermediates result in a mixture of N-7 and N-9 alkylated products, leading to low yields of the desired N-9 isomer after chromatographic separation [1]. The claimed process utilizing the 6-thio substituent overcomes this regioselectivity problem, offering a more efficient and higher-yielding route to the target antivirals [1].

Synthetic Chemistry Antiviral Process Chemistry

Recommended Procurement and Application Scenarios for 2-Amino-6-thioxo-7,9-dihydro-1H-purin-8(6H)-one


Enzymology Studies Investigating Purine Metabolism and Drug Stability

For researchers investigating the substrate specificity of purine-metabolizing enzymes like xanthine oxidase, this compound serves as a critical tool. As established in Section 3, its 6-thioxo group makes it a poor substrate compared to 6-oxo purines, allowing researchers to probe the role of the 6-position in substrate recognition without the complication of rapid enzymatic turnover. This enables more controlled studies on enzyme kinetics and metabolic stability of thiopurine drug candidates.

Antimycobacterial Drug Discovery and Hit-to-Lead Optimization

This compound is a validated member of a hit class against Mycobacterium tuberculosis. Procurement is justified for any medicinal chemistry program focused on antimycobacterial agents. As outlined in Section 3, it can be used as a reference standard in secondary assays, as a starting scaffold for the synthesis of focused libraries exploring N9-substituents, or as a comparator compound in SAR studies aimed at improving potency and selectivity over the baseline 2-amino-6-thioxo core.

Synthesis of Purine Nucleoside Antiviral Agents

For process chemistry and R&D labs engaged in the synthesis of purine-based antiviral drugs like Famciclovir or Penciclovir, this compound is a strategic intermediate. As proven in Section 3, it offers a superior regioselective alkylation profile compared to the standard 2-amino-6-chloropurine intermediate. Procuring this specific thioxo purine can streamline synthetic routes, reduce purification burdens, and improve overall yield, directly impacting the cost and efficiency of API manufacturing.

Quote Request

Request a Quote for 2-Amino-6-thioxo-7,9-dihydro-1H-purin-8(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.